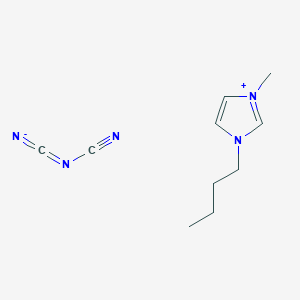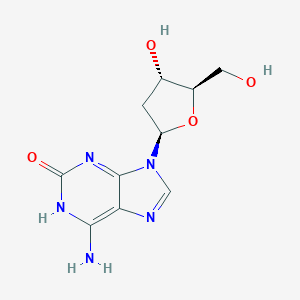
Benzothiazole,2-(1-ethylpentyl)-2,3-dihydro-3-methyl-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a heptanyl group and a methyl group attached to the benzothiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzothiazole ring. Common reagents used in this synthesis include hydrochloric acid, sulfuric acid, or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor for the synthesis of various benzothiazole derivatives.
2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
6-Methyl-2-benzothiazolamine: Known for its antimicrobial properties.
The uniqueness of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
104169-07-5 |
|---|---|
Fórmula molecular |
C15H23NS |
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
2-heptan-3-yl-3-methyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C15H23NS/c1-4-6-9-12(5-2)15-16(3)13-10-7-8-11-14(13)17-15/h7-8,10-12,15H,4-6,9H2,1-3H3 |
Clave InChI |
KRQGGVCQVXLFFR-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C1N(C2=CC=CC=C2S1)C |
SMILES canónico |
CCCCC(CC)C1N(C2=CC=CC=C2S1)C |
Sinónimos |
Benzothiazole, 2-(1-ethylpentyl)-2,3-dihydro-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
![Methyl 3-[4-(aminomethyl)phenyl]propionate](/img/structure/B9888.png)





![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide](/img/structure/B9898.png)
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)

